8,9-Didehydro-7-hydroxydolichodial
8,9-Didehydro-7-hydroxydolichodial
Brand Name:
Vulcanchem
CAS No.:
97856-19-4
VCID:
VC21204456
InChI:
InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
SMILES:
CC1=C(C(CC1O)C(=C)C=O)C=O
Molecular Formula:
C10H12O3
Molecular Weight:
180.2 g/mol
8,9-Didehydro-7-hydroxydolichodial
CAS No.: 97856-19-4
Cat. No.: VC21204456
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97856-19-4 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | (3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1 |
| Standard InChI Key | HPPDWCXQOXACSB-SCZZXKLOSA-N |
| Isomeric SMILES | CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O |
| SMILES | CC1=C(C(CC1O)C(=C)C=O)C=O |
| Canonical SMILES | CC1=C(C(CC1O)C(=C)C=O)C=O |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator